Alliinase Substrate Turnover Efficiency: (R)-Butiin vs. L-(+)-Isoalliin Across Multiple Allium Species
In a comparative characterization of alliinase activity from seven Allium species and hybrids, (R)-butiin (S-n-butyl-L-cysteine sulfoxide) exhibited consistently low relative turnover compared to the preferred substrate L-(+)-isoalliin [1]. Across Allium altyncolicum, A. chevsuricum, and A. senescens, butiin activity was approximately 5% of isoalliin; in A. cepa (onion) cultivars it reached 10%; while in A. oliquum and A. globosum the relative activity was about 15% [1]. This stands in contrast to ethiin (S-ethyl-L-cysteine sulfoxide), which showed 5–20% activity relative to isoalliin depending on species, and to alliin itself, which served as the reference substrate (100%) for garlic alliinase in the classic purification study by Mazelis and Crews [2]. These data establish that the C4 alkyl chain imposes a kinetic penalty at the alliinase active site that is not trivially predicted from the behavior of shorter-chain (methyl, ethyl, propyl) or unsaturated (allyl, 1-propenyl) congeners.
| Evidence Dimension | Relative alliinase substrate activity (% of L-(+)-isoalliin) |
|---|---|
| Target Compound Data | 5% (Allium altyncolicum, A. chevsuricum, A. senescens); 10% (A. cepa cultivars); 15% (A. oliquum, A. globosum) |
| Comparator Or Baseline | L-(+)-Isoalliin = 100% (defined reference); Ethiin (S-ethyl) = 5–20%; Alliin (S-allyl) Km = 6 mM in garlic alliinase |
| Quantified Difference | Butiin activity is 5–15% of isoalliin; ethiin range overlaps but extends higher (up to 20%). Alliin has a Km of 6 mM (substantially more efficient binding than S-butyl analog). |
| Conditions | Alliinase (EC 4.4.1.4) from crude or partially purified preparations of seven Allium species/hybrids; activity measured relative to L-(+)-isoalliin and L-(+)-alliin (Keusgen et al. 2002); garlic alliinase Km determined via purified enzyme (Mazelis & Crews 1968). |
Why This Matters
For researchers designing in vitro alliinase-based thiosulfinate generation systems, butiin will produce butane-1-sulfenic acid (and subsequently n-butyl thiosulfinates) at only 5–15% of the rate achievable with isoalliin, directly impacting reaction yield, kinetics modeling, and downstream bioactivity assay design.
- [1] Keusgen M, Schulz H, Glodek J, Krest I, Krüger H, Herchert N, Keller J. Characterization of some Allium hybrids by aroma precursors, aroma profiles, and alliinase activity. J Agric Food Chem. 2002;50(10):2884-2890. Data curated in BRENDA (Literature ID: 655764). View Source
- [2] Mazelis M, Crews L. Purification of the alliin lyase of garlic, Allium sativum L. Biochem J. 1968;108(5):725-730. Km data for S-methyl-, S-ethyl-, S-propyl-, S-butyl-, and S-allyl-L-cysteine sulphoxides. View Source
